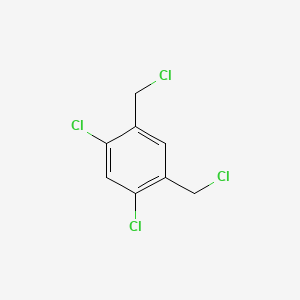
1,5-Dichloro-2,4-bis(chloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-2,4-bis(chloromethyl)benzene is an organic compound with the molecular formula C8H6Cl4 It is a derivative of benzene, where two chlorine atoms and two chloromethyl groups are substituted at the 1,5 and 2,4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2,4-bis(chloromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-2,4-bis(chloromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Production of carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1,5-Dichloro-2,4-bis(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-2,4-bis(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(chloromethyl)benzene: Similar structure but with chloromethyl groups at the 1,2 positions.
1,4-Bis(chloromethyl)benzene: Chloromethyl groups at the 1,4 positions.
2,4-Dichloro-1-(chloromethyl)benzene: Chloromethyl group at the 1 position and chlorine atoms at the 2,4 positions.
Uniqueness
1,5-Dichloro-2,4-bis(chloromethyl)benzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. This positional arrangement can lead to different chemical behaviors and applications compared to its isomers.
Propriétés
Numéro CAS |
35510-02-2 |
|---|---|
Formule moléculaire |
C8H6Cl4 |
Poids moléculaire |
243.9 g/mol |
Nom IUPAC |
1,5-dichloro-2,4-bis(chloromethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2 |
Clé InChI |
VCNMMTXVTUGAAC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1CCl)Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)
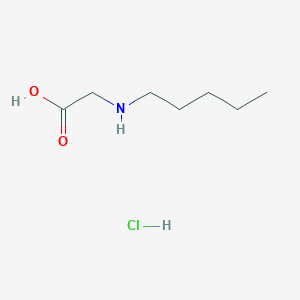
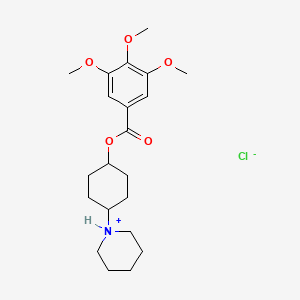
![2-[bis[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B13741240.png)
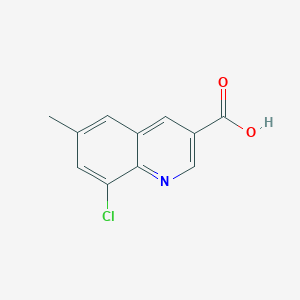

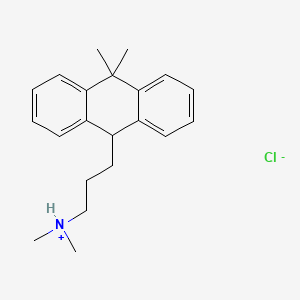


![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)



